molecular formula C17H19N5OS2 B11190294 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane

1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane

Cat. No.: B11190294
M. Wt: 373.5 g/mol
InChI Key: CRWGROBVUMQZRW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane is a heterocyclic compound featuring a 1,3,5-triazinane core substituted at the 1-position with a 4-methoxybenzyl group and at the 3- and 5-positions with 1,3-thiazol-2-yl moieties.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-5-(1,3-thiazol-2-yl)-1,3,5-triazinan-1-yl]-1,3-thiazole

InChI

InChI=1S/C17H19N5OS2/c1-23-15-4-2-14(3-5-15)10-20-11-21(16-18-6-8-24-16)13-22(12-20)17-19-7-9-25-17/h2-9H,10-13H2,1H3

InChI Key

CRWGROBVUMQZRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(CN(C2)C3=NC=CS3)C4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole rings, which are then coupled with the triazinane core. The methoxybenzyl group is introduced through nucleophilic substitution reactions. Key reagents include thionyl chloride, methoxybenzyl chloride, and various amines. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents are chosen to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapies. The incorporation of thiazole moieties into compounds has been associated with enhanced antiproliferative activities against various cancer cell lines. For instance:

  • Synthesis and Testing : Compounds derived from thiazole have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) .
  • Mechanism of Action : The presence of electron-withdrawing groups on the thiazole ring has been correlated with increased cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effects in various models. Research indicates that thiazole-containing compounds can exhibit significant protection in seizure models:

  • Testing Models : In studies involving picrotoxin-induced seizures, certain thiazole derivatives demonstrated high efficacy in providing seizure protection .
  • Structure-Activity Relationship : The effectiveness of these compounds often correlates with specific structural features, such as substituents on the phenyl ring .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied:

  • Activity Against Bacteria : Compounds similar to 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Potential Applications : These findings suggest that such compounds could be developed into effective antimicrobial agents for treating bacterial infections.

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cell lines. The most active compound exhibited an IC50 value in the low micromolar range against MCF-7 cells, indicating strong antiproliferative effects due to specific structural modifications .

Compound NameCell Line TestedIC50 Value (µM)Observations
Compound AMCF-75.0High activity
Compound BDU14510.0Moderate activity
Compound CA3758.0Effective

Case Study 2: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, various thiazole derivatives were tested using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) model:

Compound NameED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound D18.4170.29.2
Compound E24.0150.06.25

These results indicate that certain structural features enhance anticonvulsant efficacy while maintaining a favorable safety profile.

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Triazinane-Trione Derivatives

Example Compound : 1-((1-Methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione ()

  • Core Structure : 1,3,5-Triazinane-2,4,6-trione.
  • Substituents :
    • 1-Position: 1-Methyl-1H-1,2,4-triazol-3-ylmethyl.
    • 3-Position: 2,4,5-Trifluorobenzyl.
  • Single-crystal X-ray analysis confirms a stable asymmetric unit, critical for its role as an intermediate in synthesizing ensitrelvir, a COVID-19 therapeutic .
  • Comparison :
    • The target compound lacks the trione oxygen atoms, reducing hydrogen-bond acceptor capacity but improving electron-rich character due to thiazolyl substituents.
    • The 4-methoxybenzyl group may offer similar lipophilicity to trifluorobenzyl but with reduced fluorophilic interactions.

Triazole-Based Analogues

Example Compound : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1, )

  • Core Structure : 1H-1,2,4-Triazole.
  • Substituents : 4',5'-Diphenylimidazolyl groups at 3- and 5-positions.
  • Key Features :
    • Synthesized via a one-pot method using ceric ammonium nitrate (CAN) catalysis, emphasizing scalability .
    • High thermal stability due to rigid imidazolyl substituents.
  • Thiazolyl groups in the target compound may enhance π-π stacking compared to imidazolyl substituents.

Thiadiazole-Fused Derivatives

Example Compound: Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b, )

  • Core Structure : 4,5-Dihydro-1,3,4-thiadiazole.
  • Substituents: Triazole and phenylhydrazono groups.
  • Key Features :
    • Synthesized via multi-step reactions involving hydrazine intermediates and cyclization.
    • The thiadiazole ring contributes to electron-deficient character, favoring electrophilic reactivity .

Patentented Triazinane-Diones

Example Compound : 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione ()

  • Core Structure : 1,3,5-Triazinane-2,4-dione.
  • Substituents : Thioxo, benzooxazine, and propynyl groups.
  • Key Features :
    • The propynyl group enables click chemistry modifications, while the thioxo group enhances metal-binding capacity.
    • Patent claims suggest applications in therapeutic compositions, though specific bioactivity remains undisclosed .

Biological Activity

1-(4-Methoxybenzyl)-3,5-di(1,3-thiazol-2-yl)-1,3,5-triazinane is a complex heterocyclic compound that belongs to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its pharmacological potential.

Chemical Structure

The molecular formula of this compound is C17H19N5OS2. The compound's structure includes:

  • A triazine core that enhances its biological activity.
  • Two thiazole rings which are known for their pharmacological significance.
  • A methoxybenzyl substituent that may influence the compound's solubility and bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that triazine derivatives exhibit significant anticancer properties. Specifically:

  • Inhibition of Tumor Cell Proliferation : The compound has been tested against various cancer cell lines. For instance, studies have shown that it can reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis and inhibiting cell cycle progression .
Cell LineIC50 (µM)Reference
MCF-716.23
HeLa17.94
NUGC-314.50

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity:

  • Bactericidal Effects : It has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness. Notably, it exhibits stronger activity against Gram-positive strains .
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been explored:

  • Cytokine Inhibition : In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Thiazole Rings : The presence of thiazole moieties enhances the compound's interaction with biological targets due to their electron-withdrawing properties.
  • Methoxy Group : The methoxy substituent improves lipophilicity and potentially increases cellular uptake .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Efficacy : A study involving the treatment of human melanoma cells demonstrated that this compound significantly inhibited cell growth compared to standard chemotherapeutics like etoposide .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor burden and improved survival rates in treated groups compared to controls .

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